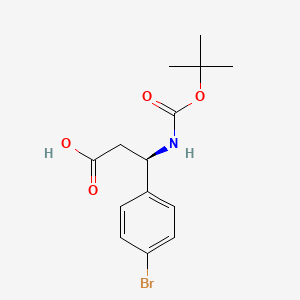

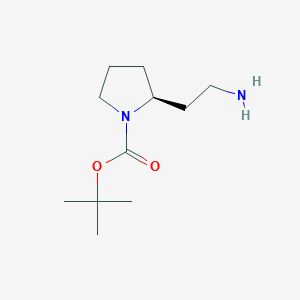

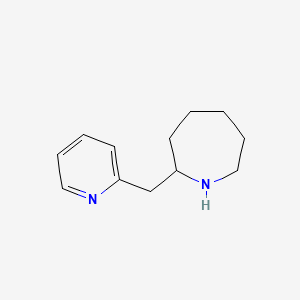

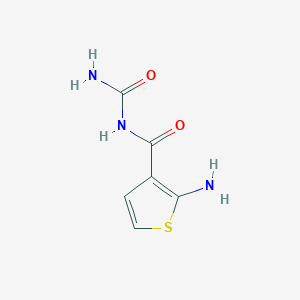

![molecular formula C15H19N3OS B1276872 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-04-9](/img/structure/B1276872.png)

4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can be characterized by various spectroscopic methods .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides with various aldehydes or ketones in the presence of base catalysts to promote cyclization. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies are likely applicable to the compound , with modifications to the starting materials to incorporate the specific 3,5-dimethylphenoxy substituent.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms in the crystal lattice . The geometry of the molecule, including bond lengths and angles, can also be predicted using computational methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations . These theoretical methods can complement experimental findings and help in understanding the conformational flexibility of the molecule.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thiol group in the title compound may participate in redox reactions, nucleophilic substitutions, or serve as a ligand in coordination chemistry. The allyl group could be involved in reactions such as the allylic oxidation or palladium-catalyzed coupling reactions. The reactivity of these compounds can be explored through molecular electrostatic potential surfaces and electronic parameters .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points and solubility, can be determined experimentally. The chemical properties, including vibrational frequencies and NMR chemical shifts, are often characterized by spectroscopic techniques like FT-IR, UV-visible, and NMR spectroscopy . Computational methods can predict these properties and provide insight into the electronic structure of the molecule, such as the frontier molecular orbitals (FMO) and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are crucial for understanding the chemical reactivity and potential applications of the compound in biological systems.

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and related compounds can be synthesized through various chemical reactions, including reactions with ethyl chloroacetate and hydrazine hydrate, demonstrating the versatility of this compound in chemical synthesis (Mobinikhaledi et al., 2010).

Antimicrobial Applications

- Antimicrobial Activity : Some derivatives of 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been found to possess moderate to good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Martin, 2020).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : This compound has been studied for its role in inhibiting corrosion of mild steel in acidic environments, indicating its potential use in protective coatings and anti-corrosion treatments (Orhan et al., 2012).

Biological and Medicinal Research

- Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole rings, related to the compound , have been evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting their potential in managing oxidative stress and diabetes (Pillai et al., 2019).

Material Science Applications

- Supramolecular Synthons : Research into closely related 1,2,4-triazole-3-thione compounds has provided insights into their supramolecular synthons, which are crucial in the design and development of new materials (Saeed et al., 2019).

特性

IUPAC Name |

3-[1-(3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-5-6-18-14(16-17-15(18)20)12(4)19-13-8-10(2)7-11(3)9-13/h5,7-9,12H,1,6H2,2-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFKAPQFGWNOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407553 |

Source

|

| Record name | 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-04-9 |

Source

|

| Record name | 5-[1-(3,5-Dimethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

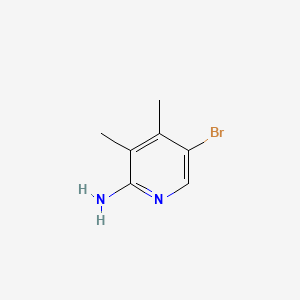

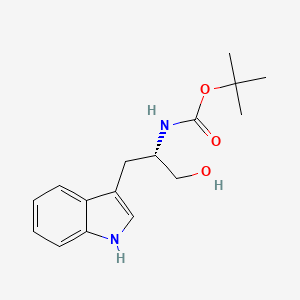

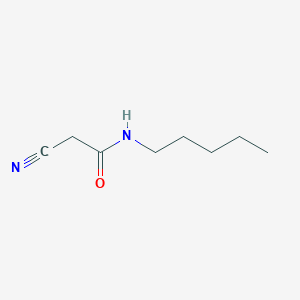

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)